molecular formula C8H6ClIO2 B175114 Methyl 2-Chloro-4-iodobenzoate CAS No. 156573-32-9

Methyl 2-Chloro-4-iodobenzoate

Cat. No. B175114
CAS RN: 156573-32-9
M. Wt: 296.49 g/mol
InChI Key: GXZQAHOVNZHGFE-UHFFFAOYSA-N
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Description

Methyl 2-Chloro-4-iodobenzoate is a chemical compound with the molecular formula C8H6ClIO2 . It is the methyl ester of 2-chloro-4-iodobenzoic acid .


Synthesis Analysis

Methyl 2-Chloro-4-iodobenzoate can be synthesized from 2-chloro-4-iodobenzoic acid via esterification . The synthesis involves the reaction of 2-chloro-4-iodobenzoic acid with methanol in the presence of a catalyst .


Molecular Structure Analysis

The molecular structure of Methyl 2-Chloro-4-iodobenzoate consists of a benzene ring substituted with a methyl ester, a chlorine atom, and an iodine atom . The exact positions of these substituents on the benzene ring can be determined by the numbering of the carbon atoms in the IUPAC name .


Chemical Reactions Analysis

The aryl-iodide functionality of Methyl 2-Chloro-4-iodobenzoate may undergo coupling reactions . For example, it can undergo a symmetrical Sonogashira coupling with trimethylsilylacetylene to form dimethyl 4,4’- (ethyne-1,2-diyl)dibenzoate .


Physical And Chemical Properties Analysis

Methyl 2-Chloro-4-iodobenzoate is a solid compound with a faint yellow color . It has a predicted boiling point of 308.7±27.0 °C and a predicted density of 1.837±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Catalysis

  • Difluoromethylation : Methyl 2-Chloro-4-iodobenzoate serves as a precursor in difluoromethylation reactions. A notable application involves the difluoromethylation of methyl 4-hydroxy-3-iodobenzoate, highlighting its role in synthesizing compounds with enhanced chemical properties and potential applications in medicinal chemistry and material sciences (Sperry & Sutherland, 2011).

  • Palladium-catalyzed Carbonylation : In organic synthesis, palladium-catalyzed carbonylation reactions are facilitated by derivatives of Methyl 2-Chloro-4-iodobenzoate. This process leads to the formation of structurally diverse compounds, underscoring its versatility in chemical synthesis (Ács et al., 2006).

  • Oxidative Dearomatization : Methyl 2-Chloro-4-iodobenzoate derivatives are used in oxidative dearomatization processes to produce regioselective dearomatizing compounds. This process is crucial for modifying aromatic compounds, paving the way for the creation of new molecules with potential applications in drug development and materials science (Quideau et al., 2005).

  • Hypervalent Iodine Oxidizing Reagents : Methyl 2-Chloro-4-iodobenzoate is used to create hypervalent iodine compounds, which act as powerful oxidizing agents in chemical reactions. These compounds are instrumental in transformations leading to the production of aldehydes or ketones, thereby playing a critical role in synthetic organic chemistry (Zhdankin et al., 2005).

Material Science and Nanotechnology

  • Enhancement in Cu-Catalyzed Cross-Coupling : Methyl 2-Chloro-4-iodobenzoate is involved in copper-catalyzed cross-coupling reactions, where its role in enhancing reactivity has been studied extensively. These reactions are vital for creating complex molecules with applications in material science and nanotechnology (Jover, 2018).

  • Synthesis of Chiral Phthalides : The compound is used in the synthesis of chiral phthalides, which are important intermediates in the production of various pharmaceuticals and agrochemicals. The synthesis process involves cyclization reactions catalyzed by cobalt bidentate phosphine complexes (Chang et al., 2007).

Pharmaceutical and Cosmetic Applications

  • Preservatives and Antimicrobial Agents : Methyl 4-hydroxybenzoate, derived from Methyl 2-Chloro-4-iodobenzoate, is used as an antimicrobial agent in cosmetics, personal-care products, and as a food preservative. Its structural and quantum mechanical properties have been extensively studied, providing insights into its pharmaceutical activity (Sharfalddin et al., 2020).

  • Synthesis of Antimicrobial Triazoles : Derivatives of Methyl 2-Chloro-4-iodobenzoate are used in the synthesis of novel triazoles with potential antimicrobial properties. These compounds show promising results against various bacterial and fungal strains, indicating their potential in developing new antimicrobial agents (Gupta & Mishra, 2017).

Safety And Hazards

Methyl 2-Chloro-4-iodobenzoate is classified as a hazardous substance . It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with this compound include H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

methyl 2-chloro-4-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClIO2/c1-12-8(11)6-3-2-5(10)4-7(6)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXZQAHOVNZHGFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70626998
Record name Methyl 2-chloro-4-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70626998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-Chloro-4-iodobenzoate

CAS RN

156573-32-9
Record name Methyl 2-chloro-4-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70626998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 156573-32-9
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Synthesis routes and methods

Procedure details

4-Amino-2-methoxy-benzoic acid methyl ester (22.97 g) was cooled to an internal temperature of −10° C. in concentrated hydrochloric acid (110 ml) and stirred as a suspension. A precooled solution of sodium nitrite (98.71 g) in water (45 ml) was added to this mixture, at such a rate so as to maintain a reaction temperature of less than 0° C. After stirring for 25 minutes at 0° C. the reaction was treated with a solution of potassium iodide (24.44 g) and iodine (18.37 g) in water (50 ml) at such a rate so as to maintain a reaction temperature of less than −4° C. Ethyl acetate (100 ml) was added during the addition and the dark mixture was stirred at 0° C. for one hour. The organic layer was diluted with ethyl acetate and washed well with saturated sodium thiosulfate solution. The resulting orange solution was washed with brine and dried over anhydrous magnesium sulfate. The solvent was evaporated in vacuo to yield an oil which was purified by suction filtration through silica gel eluting with hexane/ethyl acetate (50/1). The resulting purified oil solidified on cooling to give 33.71 g of the title compound. MS, m/z: 296 (M)+.
Quantity
22.97 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
reactant
Reaction Step One
Quantity
98.71 g
Type
reactant
Reaction Step Two
Name
Quantity
45 mL
Type
solvent
Reaction Step Two
Quantity
24.44 g
Type
reactant
Reaction Step Three
Quantity
18.37 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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